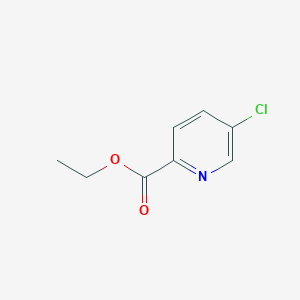

Ethyl 5-Chloropyridine-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-Chloropyridine-2-carboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a colorless liquid with a special odor and is poorly soluble in water but easily soluble in organic solvents . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 5-Chloropyridine-2-carboxylate can be synthesized through the esterification of 5-chloro-2-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups.

Example Reaction:

Ethyl 5-chloropyridine-2-carboxylate reacts with diethyl malonate in DMF at 80°C with Cs₂CO₃ as a base, yielding disubstituted malonate derivatives. This method is scalable and compatible with electron-deficient aromatic systems .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

Mechanistic Insight:

Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reduction Reactions

The ester group can be selectively reduced to alcohols while retaining the chloropyridine ring.

Limitations:

Catalytic hydrogenation (H₂/Pd-C) is ineffective due to aromatic ring stability and potential dechlorination side reactions .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl bonds.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O | 5-Arylpyridine-2-carboxylates |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 5-Aminopyridine-2-carboxylates |

Key Data:

-

Suzuki couplings achieve >75% yield with electron-neutral boronic acids .

-

Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent catalyst deactivation .

Oxidation Reactions

Controlled oxidation targets specific sites on the molecule:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄, 100°C | Pyridine N-oxide | Forms N-oxide without ester cleavage |

| Ozone, CH₂Cl₂, −78°C | Ring fragmentation | Rarely used due to low selectivity |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 5-Chloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds, including:

- Pyridones

- Pyrimidines

- Thiazoles

These compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and applications. The synthesis of this compound can be achieved through several methods, including:

- Reaction of 5-chloropyridine-2-carboxylic acid with ethanol under acidic conditions.

- Palladium-catalyzed C-H arylation of ethyl acetate with 5-chloropyridine.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Agricultural Applications

One of the prominent applications of this compound is its use as an agricultural pesticide . Research indicates that it exhibits effectiveness against various pests, including aphids and scale insects. This biological activity positions it as a potential candidate for inclusion in pest management strategies aimed at enhancing agricultural productivity and sustainability.

| Compound Name | Activity Type | Target Pests |

|---|---|---|

| This compound | Pesticide | Aphids, Scale Insects |

| Mthis compound | Pesticide | Various Insect Pests |

| Ethyl 5-(Hydroxymethyl)picolinate | Herbicide | Broadleaf Weeds |

Pharmaceutical Applications

In pharmaceutical research, this compound has been identified as a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for evaluating both the efficacy and safety of compounds derived from this compound in therapeutic contexts.

Case Study: Cytochrome P450 Interaction

A study highlighted the potential effects of this compound on specific enzymatic pathways involved in drug metabolism. This interaction suggests that derivatives of this compound could be developed into pharmaceuticals with targeted metabolic profiles.

Wirkmechanismus

The mechanism of action of Ethyl 5-Chloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-Chloropyridine-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-Bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 5-Fluoropyridine-2-carboxylate: Contains a fluorine atom instead of chlorine.

Ethyl 5-Iodopyridine-2-carboxylate: Contains an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. This makes it particularly useful in specific chemical reactions and applications .

Biologische Aktivität

Ethyl 5-chloropyridine-2-carboxylate (CAS No. 128072-93-5) is a compound of significant interest in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and applications in drug development, supported by relevant studies and findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 187.61 g/mol. It features a pyridine ring substituted with a chlorine atom and an ethyl ester functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, modulating various biochemical pathways. The compound has been noted for its potential in inhibiting key enzymes involved in cancer proliferation and other disease pathways .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. In vitro assays have shown that this compound exhibits significant inhibitory activity against mutant EGFR and BRAF pathways, which are crucial in the context of various cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | MCF-10A (non-cancerous) | >50 | |

| This compound | A549 (lung) | 68 | |

| This compound | HCT116 (colon) | 74 | |

| Erlotinib | A549 (lung) | 80 |

The results indicate that while this compound does not exhibit cytotoxicity at higher concentrations (e.g., >50 µM), it effectively inhibits the growth of cancer cells at lower concentrations, suggesting a selective mechanism of action.

Enzyme Inhibition

This compound has been utilized as a building block for synthesizing other biologically active molecules, particularly those targeting enzyme pathways involved in cancer. Its structural characteristics allow it to interact with enzymes, potentially leading to the development of novel therapeutic agents.

Case Studies

- Study on EGFR Inhibition : A study conducted on various derivatives of chloropyridines revealed that this compound showed promising results in inhibiting EGFR with an IC50 value comparable to established inhibitors like erlotinib . This positions it as a candidate for further development in targeted cancer therapies.

- Pharmacological Applications : Research has indicated that compounds derived from this compound have been explored for their potential in treating solid tumors and lymphomas, underscoring the compound's versatility in medicinal chemistry .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological studies are necessary to establish its safety for clinical use .

Eigenschaften

IUPAC Name |

ethyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBBWTPLBRZIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572548 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128072-93-5 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.